molecular formula C40H52O4 B12510410 6-Hydroxy-3-[18-(4-hydroxy-2,6,6-trimethyl-3-oxocyclohex-1-EN-1-YL)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaen-1-YL]-2,4,4-trimethylcyclohex-2-EN-1-one

6-Hydroxy-3-[18-(4-hydroxy-2,6,6-trimethyl-3-oxocyclohex-1-EN-1-YL)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaen-1-YL]-2,4,4-trimethylcyclohex-2-EN-1-one

Cat. No.: B12510410
M. Wt: 596.8 g/mol
InChI Key: MQZIGYBFDRPAKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxy-3-[18-(4-hydroxy-2,6,6-trimethyl-3-oxocyclohex-1-EN-1-YL)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaen-1-YL]-2,4,4-trimethylcyclohex-2-EN-1-one is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups, a cyclohexene ring, and a long polyene chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-3-[18-(4-hydroxy-2,6,6-trimethyl-3-oxocyclohex-1-EN-1-YL)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaen-1-YL]-2,4,4-trimethylcyclohex-2-EN-1-one involves multiple steps, starting with the preparation of the cyclohexene ring and the polyene chain. The reaction conditions typically include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-3-[18-(4-hydroxy-2,6,6-trimethyl-3-oxocyclohex-1-EN-1-YL)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaen-1-YL]-2,4,4-trimethylcyclohex-2-EN-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple functional groups, such as hydroxyl and carbonyl groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes.

Scientific Research Applications

6-Hydroxy-3-[18-(4-hydroxy-2,6,6-trimethyl-3-oxocyclohex-1-EN-1-YL)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaen-1-YL]-2,4,4-trimethylcyclohex-2-EN-1-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on cellular processes and pathways. In medicine, it could be investigated for its therapeutic potential in treating various diseases. Additionally, it may have industrial applications in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Hydroxy-3-[18-(4-hydroxy-2,6,6-trimethyl-3-oxocyclohex-1-EN-1-YL)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaen-1-YL]-2,4,4-trimethylcyclohex-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This can lead to changes in cellular processes, such as gene expression, protein synthesis, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 6-Hydroxy-3-[18-(4-hydroxy-2,6,6-trimethyl-3-oxocyclohex-1-EN-1-YL)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaen-1-YL]-2,4,4-trimethylcyclohex-2-EN-1-one include other polyene-containing molecules and cyclohexene derivatives. Examples include 4-Hydroxy-2,6,6-trimethyl-3-oxocyclohexa-1,4-dienecarbaldehyde and 5-Hydroxy-2,2,6,6-tetramethyl-4-(2-methylprop-1-en-yl)cyclohex-4-ene-1-one .

Uniqueness: What sets this compound apart is its unique combination of functional groups and structural features

Properties

IUPAC Name

6-hydroxy-3-[18-(4-hydroxy-2,6,6-trimethyl-3-oxocyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H52O4/c1-27(17-13-19-29(3)21-23-33-31(5)37(43)35(41)25-39(33,7)8)15-11-12-16-28(2)18-14-20-30(4)22-24-34-32(6)38(44)36(42)26-40(34,9)10/h11-24,35-36,41-42H,25-26H2,1-10H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZIGYBFDRPAKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(C1=O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H52O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861975
Record name 3,3'-Dihydroxy-beta,beta-carotene-4,4'-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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